LDC4297

Übersicht

Beschreibung

LDC4297 is a pyrazolotriazine-class compound developed as a highly selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It exhibits an IC50 of 0.13 ± 0.06 nM against CDK7, with >1,000-fold selectivity over most other kinases . Structurally, it features a unique covalent-binding unit (Michael acceptor) that targets cysteine residues in the kinase hinge region, enabling sustained inhibition . This compound blocks CDK7-mediated phosphorylation of downstream targets, including the retinoblastoma protein (Rb) at residues S807/811 and T821, which is critical for cell cycle progression and viral replication .

In preclinical studies, this compound demonstrated broad-spectrum antiviral activity against human cytomegalovirus (HCMV), herpesviruses, and adenoviruses at nanomolar concentrations (EC50 = 24.5 ± 1.3 nM for HCMV) . It also exhibits antitumor effects in pancreatic and triple-negative breast cancer models by inducing G1/S cell cycle arrest and suppressing oncogenic transcription factors like Myc .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

LDC4297 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyrazolotriazinderivate beinhalten. Die Synthese umfasst typischerweise die Bildung des Pyrazolotriazin-Kerns, gefolgt von einer Funktionalisierung, um spezifische Substituenten einzuführen, die seine inhibitorische Aktivität gegenüber CDK7 verstärken .

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein veröffentlicht werden, beinhaltet die Synthese von this compound im Labormaßstab Standardmethoden der organischen Synthese, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine biologische Aktivität zu verbessern. Es durchläuft typischerweise keine Oxidations- oder Reduktionsreaktionen als Teil seines primären Synthesewegs .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound umfasst die Verwendung von Reagenzien wie Pyrazolotriazin-Vorstufen, organischen Lösungsmitteln und Katalysatoren. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das endgültige Pyrazolotriazinderivat mit hoher Selektivität und Potenz gegenüber CDK7. Nebenprodukte sind typischerweise minimal und werden durch Reinigungsprozesse entfernt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Wird aufgrund seiner Fähigkeit, einen Zellzyklusarrest und Apoptose in Krebszellen zu induzieren, auf sein Potenzial als Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf CDK7 abzielen, um Krebs und Virusinfektionen zu behandeln

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv CDK7 hemmt, eine Kinase, die an der Phosphorylierung der RNA-Polymerase II und anderer cyclinabhängiger Kinasen beteiligt ist. Diese Hemmung stört den Zellzyklus und die Transkriptionsprozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zusätzlich greift this compound in die Replikation von Viren ein, indem es auf CDK7-regulierte zelluläre Faktoren zielt .

Analyse Chemischer Reaktionen

Biochemical Interaction Profile

LDC4297 functions as an ATP-competitive inhibitor, binding reversibly to CDK7's catalytic pocket with subnanomolar affinity (IC₅₀ = 0.13 ± 0.06 nM) . Key biochemical characteristics include:

| Parameter | Value (CDK7) | Selectivity Ratio vs. CDK2 | ATP Concentration Used |

|---|---|---|---|

| IC₅₀ (FRET assay) | 0.13 nM | >280-fold | 35 μM (ATP Kₘ) |

| K_d (tracer competition) | <0.1 nM | >1,000-fold | 3 mM (physiological) |

The compound's selectivity stems from its ability to exploit unique structural features in CDK7's ATP-binding pocket, including water-mediated hydrogen bonds and hydrophobic interactions with Val97 and Ile97 .

Structural Basis of Inhibition

High-resolution cryo-EM (2.1 Å) reveals:

-

Phenyl ring orientation mimics ATP's adenine moiety

-

Ether-linked piperidine adopts a boat conformation stabilized by:

-

Trifluorophenyl group occupies a selectivity pocket formed by:

-

Met94 side chain

-

Gly95 backbone

-

This binding mode creates 12 direct hydrogen bonds with CDK7, compared to 8 in CDK2 complexes .

Kinome-wide Selectivity

A 333-kinase panel demonstrated exceptional specificity :

| Kinase Family | Residual Activity (%) | Fold Selectivity (vs CDK7) |

|---|---|---|

| CDK7/CycH/MAT1 | 2% | 1 |

| CDK2/CycE | 78% | >280 |

| CDK9/CycT1 | 92% | >700 |

| MET (Y1230A mutant) | 15% | 20 |

Notably, this compound maintains >100-fold selectivity against 97% of tested kinases at 1 μM concentration .

Cellular Target Engagement

In Panc89 pancreatic cancer cells (IC₅₀ = 0.04 μM) :

-

CDK4 T-loop phosphorylation : Reduced by 83% within 3 hr

-

RNAP II CTD phosphorylation : Complete inhibition at 0.4 μM

-

Cell cycle arrest : G₁/S block at 0.4 μM (S-phase reduction from 28% to 9%)

These effects occur without significant off-target kinase inhibition, as demonstrated by phosphoproteomic analyses .

The compound's physicochemical properties (cLogP = 3.1, PSA = 94 Ų) contribute to its cellular penetration and target residence time (>120 min) . While synthetic routes remain undisclosed, structure-activity relationship studies indicate critical roles for the pyrazolotriazine core and trifluorophenyl substituent in maintaining potency and selectivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:

LDC4297 functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II and other proteins involved in cell cycle regulation. By blocking CDK7, this compound effectively reduces transcription rates and induces cell cycle arrest in cancer cells.

Case Studies:

- Breast Cancer: Research demonstrated that treatment with this compound resulted in significant repression of breast cancer cell proliferation, increased apoptosis rates, and decreased colony formation in MCF-7 cells. The compound was shown to elevate p53 and GSDME protein levels, indicating its potential to enhance apoptotic pathways in cancer cells .

- Pancreatic Cancer: In studies involving genetically diverse human pancreatic tumor lines, this compound exhibited varying degrees of sensitivity among different cell lines. Notably, Mia-Paca2 and Panc89 cells showed distinct responses to this compound treatment, with Panc89 being more sensitive at lower concentrations. The downregulation of cell cycle control genes correlated with the observed differences in cell viability .

| Cancer Type | Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| Breast Cancer | MCF-7 | 0.05 | Increased apoptosis and reduced proliferation |

| Pancreatic Cancer | Mia-Paca2 | 0.1 | Intermediate sensitivity; reduced viability |

| Panc89 | 0.05 | High sensitivity; significant growth inhibition |

Antiviral Applications

Mechanism of Action:

this compound has demonstrated promising antiviral activity, particularly against human cytomegalovirus (HCMV) and other herpesviruses. The compound inhibits HCMV replication at the immediate-early level of gene expression, which is critical for viral lifecycle progression.

Case Studies:

- HCMV Inhibition: In primary human fibroblasts, this compound effectively blocked HCMV replication at nanomolar concentrations (EC50 = 24.5 nM). The compound interfered with the virus's ability to inactivate retinoblastoma protein, a crucial step in herpesviral replication .

- Synergistic Effects: A combination treatment involving this compound and other antiviral agents showed synergistic effects against various strains of cytomegalovirus (CMV). This synergy suggests that this compound could be integrated into multi-drug regimens for enhanced antiviral efficacy .

| Virus Type | Treatment Combination | Synergy Index (CI) | Observed Effect |

|---|---|---|---|

| Cytomegalovirus | MBV + this compound | 0.31–0.75 | Synergistic antiviral activity |

| Herpesviruses | This compound alone | - | Effective inhibition at low concentrations |

Potential in Other Therapeutic Areas

This compound's high selectivity for CDK7 indicates potential applications beyond oncology and virology. For instance, its role in regulating glucose metabolism has been highlighted in lung cancer models, where it inhibited glucose consumption by targeting CDK7 . This suggests that this compound may have broader implications in metabolic diseases or conditions characterized by dysregulated cellular metabolism.

Wirkmechanismus

LDC4297 exerts its effects by selectively inhibiting CDK7, a kinase involved in the phosphorylation of RNA polymerase II and other cyclin-dependent kinases. This inhibition disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interferes with the replication of viruses by targeting CDK7-regulated cellular factors .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Comparisons

Table 1: Structural and Mechanistic Features of CDK7 Inhibitors

| Compound | Class | Binding Mode | Key Structural Features | CDK7 IC50 | Selectivity Profile |

|---|---|---|---|---|---|

| LDC4297 | Pyrazolotriazine | Covalent (Cys312) | Michael acceptor, pyrazolotriazine core | 0.13 nM | CDK family (CDK7 > CDK9 > CDK2) |

| THZ1 | Covalent inhibitor | Covalent (Cys312) | Acrylamide warhead, thiazole core | 3.2 nM | CDK7/CDK12/CDK13 |

| QRS6/QRS7/QRS9 | Pyrazolotriazine | ATP-competitive | Lacks covalent unit; modified hinge-binding groups | 1–5 nM | Broader CDK off-target activity |

| SY1365 | Covalent inhibitor | Covalent (Cys312) | Similar to this compound but distinct linker chemistry | <0.1 nM | Undisclosed |

- This compound vs. THZ1 : Both covalently target CDK7’s Cys312, but this compound achieves higher resolution in cryo-EM structural studies (2.1 Å vs. 2.3 Å for THZ1) due to optimized binding kinetics . THZ1 exhibits broader off-target activity against CDK12/13, limiting its therapeutic window .

- This compound vs. QRS Series : QRS inhibitors lack the covalent-binding unit, resulting in transient inhibition and reduced efficacy in sustained CDK7 blockade .

Antiviral and Anticancer Efficacy

Table 2: Efficacy and Selectivity in Viral and Cancer Models

| Compound | Antiviral Activity (HCMV EC50) | Anticancer Activity (IC50 in Pancreatic Cancer) | Synergistic Combinations | Resistance Profile |

|---|---|---|---|---|

| This compound | 24.5 nM | 0.05–0.2 µM (Panc89 cells) | MBV (CIwt = 0.36) | No resistance mutations observed |

| Ganciclovir | 2.1 µM | N/A | Antagonistic with MBV | High (pUL97 L595F mutation) |

| Maribavir (MBV) | 0.06 µM | N/A | Synergistic with this compound | Low (no mutations in combo use) |

| Dinaciclib | N/A | 0.1–1 µM | Antagonistic with CDK2 inhibitors | Undisclosed |

- Antiviral Synergy : this compound + MBV shows strong synergy (CIwt = 0.36) in reducing HCMV replication, contrasting with antagonistic effects seen in GCV + MBV combinations .

Table 3: Pharmacokinetic and Toxicity Data

| Compound | Half-Life (h) | Oral Bioavailability (%) | Plasma Stability | Key Toxicities |

|---|---|---|---|---|

| This compound | 1.6 | 97.7 | High | Minimal cytotoxicity at <1 µM |

| THZ1 | 2.4 | 45 | Moderate | Hematologic toxicity |

| Dinaciclib | 4.2 | 30 | Low | Gastrointestinal toxicity |

- This compound’s superior oral bioavailability and plasma stability make it more suitable for chronic dosing compared to THZ1 and dinaciclib .

Biologische Aktivität

LDC4297 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various cancer cell lines, antiviral properties, and relevant case studies.

This compound functions primarily by inhibiting CDK7, which plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, thus regulating gene transcription. The compound demonstrates high selectivity for CDK7 over other kinases, with an IC50 value of approximately 0.13 nM for CDK7 compared to much higher values for other CDKs . This selectivity is significant as it minimizes off-target effects that could lead to toxicity.

Table 1: Selectivity Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| CDK7 | 0.13 |

| CDK1 | 10 - 10000 |

| CDK2 | 10 - 10000 |

| CDK4 | 10 - 10000 |

| CDK6 | 10 - 10000 |

This selectivity is critical for its application in cancer therapy, where it can effectively inhibit tumor growth while sparing normal cells.

Anticancer Activity

This compound has shown promising results in various cancer models. Studies indicate that it can induce apoptosis and inhibit the proliferation of breast cancer cells (MCF-7) and pancreatic cancer cells (e.g., Mia-Paca2 and Panc89) .

Case Study: Breast Cancer Cells

In a study examining the effects of this compound on MCF-7 cells, treatment with increasing concentrations resulted in significant reductions in cell viability and colony formation abilities. Flow cytometry analyses confirmed that apoptosis was induced after 24 hours of treatment with this compound .

Table 2: Effects of this compound on MCF-7 Cell Viability

| Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 70 | 20 |

| 250 | 30 | 50 |

| 500 | <10 | >80 |

Antiviral Activity

Beyond its anticancer properties, this compound exhibits significant antiviral activity, particularly against human cytomegalovirus (HCMV). It has been shown to block HCMV replication at nanomolar concentrations, specifically targeting the immediate-early gene expression phase .

Case Study: HCMV Replication Inhibition

In vitro studies demonstrated that this compound effectively inhibited HCMV replication in primary human fibroblasts with an EC50 of approximately 24.5 nM. The compound interfered with the virus's ability to inactivate retinoblastoma protein (Rb), a critical step in viral replication .

Table 3: Antiviral Efficacy of this compound Against HCMV

| Treatment | EC50 (nM) | % Inhibition at EC50 |

|---|---|---|

| This compound | 24.5 | >90 |

| Ganciclovir | Variable | >80 |

Synergistic Effects

Recent research has indicated that combining this compound with other antiviral agents can enhance therapeutic efficacy without increasing toxicity. For example, when used in combination with MBV (a vCDK/pUL97 inhibitor), this compound exhibited synergistic effects across various CMV species .

Table 4: Synergistic Effects of this compound with MBV

| Drug Combination | CI Value | Observed Effect |

|---|---|---|

| MBV + this compound | <1 | Synergistic |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound maintains effective plasma concentrations with a half-life of approximately 1.6 hours in mouse models. Its favorable absorption and distribution characteristics suggest potential for further clinical development .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of LDC4297’s selectivity for CDK7, and how can structural biology methods validate this?

this compound selectively inhibits CDK7 by binding to its ATP-binding pocket, as demonstrated by cryo-EM structural studies. These studies revealed a resolution of 2.1 Å for the this compound-CDK7 complex, highlighting interactions with key residues (e.g., Lys41 and Asp149) that confer specificity over other kinases. Researchers should employ cryo-EM with iterative model refinement (e.g., using PHENIX-OPLS4) and validate findings through kinase profiling assays (>330 kinases tested) to confirm selectivity .

Q. What experimental models and concentrations are optimal for initial efficacy testing of this compound in cancer research?

Pancreatic (Panc89, PT45) and triple-negative breast cancer (Hs-578T, DU4475) cell lines are widely used, with this compound concentrations ranging from 0.01–5 μM. Dose-response curves (0–72 hours) and cell viability assays (e.g., MTT) are standard. Note that cell-type variability exists; for example, Panc89 shows 60% viability reduction at 0.01 μM, while Mia-Paca2 requires higher doses .

Q. How do researchers determine the EC50 of this compound in antiviral or anticancer contexts?

EC50 values are derived via nonlinear regression of dose-response data. For antiviral studies (e.g., HCMV), plaque reduction assays yield EC50 values (e.g., 24.5 ± 1.3 nM in fibroblasts). In cancer, cell viability assays at 48–72 hours are typical. Synergy studies (e.g., Chou-Talalay method) further quantify combinatorial EC50 reductions, such as this compound’s EC50 dropping from 0.009 μM to 0.0004 μM when combined with MBV .

Advanced Research Questions

Q. How can researchers design experiments to address cell-type-specific responses to this compound?

Comparative studies across cell lines (e.g., Panc89 vs. Capan2) should include time-course proliferation assays (0–4 days) and Western blotting for CDK7-dependent targets (e.g., p53, cyclin H). For instance, Hs-578T cells show p53 upregulation at 5 μM this compound, while MCF-7 cells do not. Normalize data to housekeeping genes (e.g., GAPDH) and use ANOVA to assess significance .

Q. What methodologies identify synergistic interactions between this compound and other kinase inhibitors?

Combinatorial screens using fixed-ratio designs (e.g., 100:1 MBV:this compound) and isobologram analysis quantify synergy. For example, this compound + MBV reduces HCMV replication at 0.0004 μM (vs. 0.009 μM alone). Calculate combination indices (CI) via CompuSyn; CI < 1 indicates synergy. Validate in vivo using murine CMV models .

Q. How does this compound modulate transcriptional regulation in viral and cancer contexts?

RNA-seq or qPCR can track CDK7-dependent transcripts (e.g., antiviral genes or cell-cycle regulators). In HCMV-infected fibroblasts, this compound alters 64 differentially expressed genes, including cyclin H-associated pathways. For cancer, ChIP-seq for RNA Pol II phosphorylation (Ser5/7) reveals transcription elongation changes .

Q. What strategies reconcile contradictory data on this compound’s efficacy across studies?

Contradictions (e.g., variable p53 responses in DU4475 vs. MCF-7) may stem from mutational backgrounds (e.g., p53 status). Researchers should:

- Perform genomic profiling (e.g., TP53 sequencing) of cell lines.

- Use isoform-specific inhibitors as controls.

- Validate findings in patient-derived xenografts (PDX) .

Q. How can cryo-EM guide the optimization of this compound derivatives?

High-resolution structures (e.g., 2.1 Å maps) identify regions for chemical modification. For example, adding covalent binders (e.g., QRS compounds) to this compound’s scaffold improves antiviral efficacy to picomolar ranges. Molecular dynamics simulations (e.g., GROMACS) further predict binding stability .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare studies, emphasizing variables like cell lineage, dosing schedules, and endpoint assays .

- In Vivo Translation : Dose this compound in immunocompetent murine models (e.g., MCMV-infected mice) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Eigenschaften

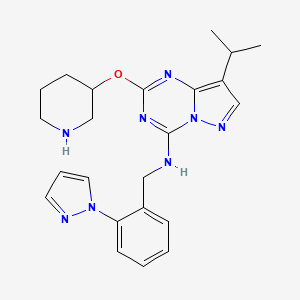

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGRZENCFIIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.